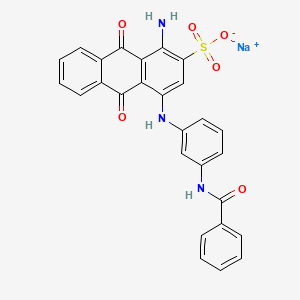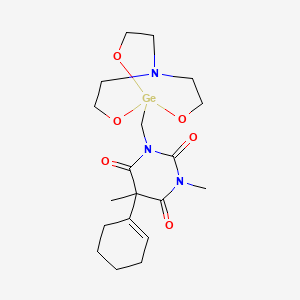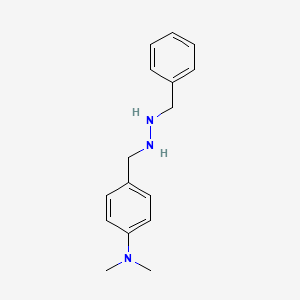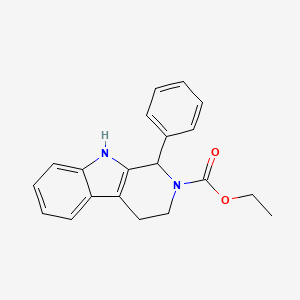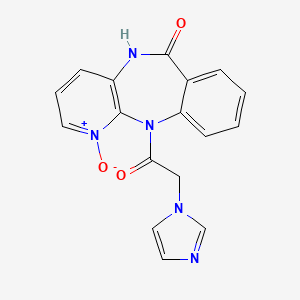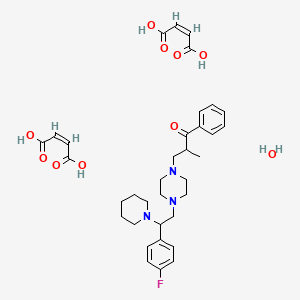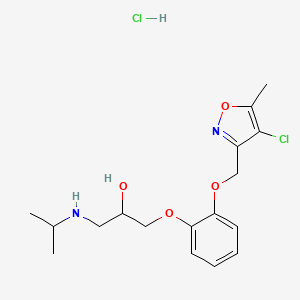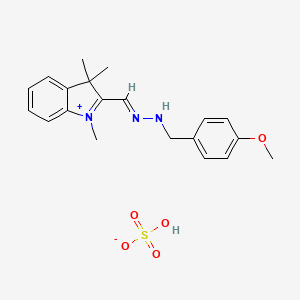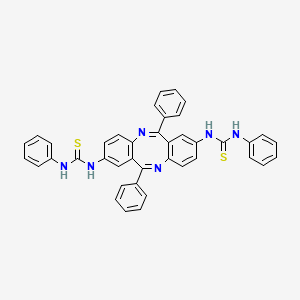
N,N''-(6,12-Diphenyldibenzo(b,f)(1,5)diazocin-2,8-diyl)bis(N'-phenylthiourea)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’‘-(6,12-Diphenyldibenzo(b,f)(1,5)diazocin-2,8-diyl)bis(N’-phenylthiourea): is a complex organic compound that belongs to the class of diazocines This compound is characterized by its unique structure, which includes two phenyl groups attached to a dibenzo(b,f)(1,5)diazocin core, and two phenylthiourea groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-(6,12-Diphenyldibenzo(b,f)(1,5)diazocin-2,8-diyl)bis(N’-phenylthiourea) typically involves multiple steps. One common method includes the following steps:
Formation of the dibenzo(b,f)(1,5)diazocin core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of phenyl groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.
Introduction of phenylthiourea groups: This step involves the reaction of the intermediate compound with phenyl isothiocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure and reactivity.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes due to its ability to interact with biomolecules.
Drug Development:
Medicine:
Diagnostic Agents: The compound can be used in diagnostic assays to detect specific biomolecules or disease markers.
Therapeutics: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry:
Sensors: The compound can be used in the development of sensors for detecting various analytes.
Coatings: It can be used in coatings to improve their durability and performance.
Wirkmechanismus
The mechanism by which N,N’‘-(6,12-Diphenyldibenzo(b,f)(1,5)diazocin-2,8-diyl)bis(N’-phenylthiourea) exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound can modulate the activity of these targets by binding to them and altering their conformation or activity. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
N,N’‘-(6,12-Diphenyldibenzo(b,f)(1,5)diazocin-2,8-diyl)bis(N’-methylthiourea): Similar structure but with methyl groups instead of phenyl groups.
N,N’‘-(6,12-Diphenyldibenzo(b,f)(1,5)diazocin-2,8-diyl)bis(N’-ethylthiourea): Similar structure but with ethyl groups instead of phenyl groups.
Uniqueness:
Structural Features: The presence of phenyl groups in N,N’‘-(6,12-Diphenyldibenzo(b,f)(1,5)diazocin-2,8-diyl)bis(N’-phenylthiourea) provides unique steric and electronic properties that differentiate it from similar compounds.
Reactivity: The compound’s reactivity is influenced by the phenyl groups, making it distinct in terms of the types of reactions it can undergo and the products formed.
Eigenschaften
CAS-Nummer |
130189-64-9 |
|---|---|
Molekularformel |
C40H30N6S2 |
Molekulargewicht |
658.8 g/mol |
IUPAC-Name |
1-[6,12-diphenyl-2-(phenylcarbamothioylamino)benzo[c][1,5]benzodiazocin-8-yl]-3-phenylthiourea |
InChI |
InChI=1S/C40H30N6S2/c47-39(41-29-17-9-3-10-18-29)43-31-21-23-35-33(25-31)37(27-13-5-1-6-14-27)45-36-24-22-32(44-40(48)42-30-19-11-4-12-20-30)26-34(36)38(46-35)28-15-7-2-8-16-28/h1-26H,(H2,41,43,47)(H2,42,44,48) |
InChI-Schlüssel |
BINYCZRDWZYYTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=S)NC4=CC=CC=C4)C(=NC5=C2C=C(C=C5)NC(=S)NC6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



